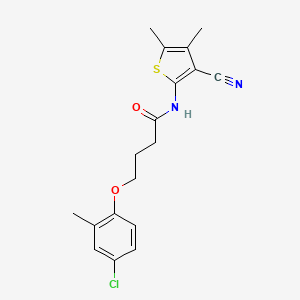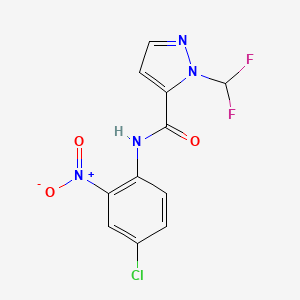![molecular formula C15H10F2N2O2S B10948933 2-{(E)-2-[4-(difluoromethoxy)phenyl]ethenyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole](/img/structure/B10948933.png)
2-{(E)-2-[4-(difluoromethoxy)phenyl]ethenyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-2-[4-(DIFLUOROMETHOXY)PHENYL]-1-ETHENYL}-5-(2-THIENYL)-1,3,4-OXADIAZOLE is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoromethoxyphenyl and thienyl groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-2-[4-(DIFLUOROMETHOXY)PHENYL]-1-ETHENYL}-5-(2-THIENYL)-1,3,4-OXADIAZOLE typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids or their derivatives. Common reagents used in this step include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.
-
Introduction of the Thienyl Group: : The thienyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a thienylboronic acid and a suitable halide precursor.
-
Introduction of the Difluoromethoxyphenyl Group: : The difluoromethoxyphenyl group can be introduced through a similar coupling reaction, using a difluoromethoxyphenylboronic acid and a suitable halide precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution can be facilitated by reagents such as sodium methoxide (NaOCH₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, 2-{(E)-2-[4-(DIFLUOROMETHOXY)PHENYL]-1-ETHENYL}-5-(2-THIENYL)-1,3,4-OXADIAZOLE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound is of interest due to its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various biological systems.
Industry
In industry, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2-{(E)-2-[4-(DIFLUOROMETHOXY)PHENYL]-1-ETHENYL}-5-(2-THIENYL)-1,3,4-OXADIAZOLE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-2-[4-(METHOXY)PHENYL]-1-ETHENYL}-5-(2-THIENYL)-1,3,4-OXADIAZOLE
- 2-{(E)-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1-ETHENYL}-5-(2-THIENYL)-1,3,4-OXADIAZOLE
- 2-{(E)-2-[4-(CHLORO)PHENYL]-1-ETHENYL}-5-(2-THIENYL)-1,3,4-OXADIAZOLE
Uniqueness
The presence of the difluoromethoxy group in 2-{(E)-2-[4-(DIFLUOROMETHOXY)PHENYL]-1-ETHENYL}-5-(2-THIENYL)-1,3,4-OXADIAZOLE distinguishes it from similar compounds. This group can influence the compound’s electronic properties, reactivity, and potential biological activity. The combination of the oxadiazole ring, thienyl group, and difluoromethoxyphenyl group makes this compound unique and valuable for various applications.
Properties
Molecular Formula |
C15H10F2N2O2S |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
2-[(E)-2-[4-(difluoromethoxy)phenyl]ethenyl]-5-thiophen-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H10F2N2O2S/c16-15(17)20-11-6-3-10(4-7-11)5-8-13-18-19-14(21-13)12-2-1-9-22-12/h1-9,15H/b8-5+ |
InChI Key |
IGRSDSXAJPXIDI-VMPITWQZSA-N |
Isomeric SMILES |
C1=CSC(=C1)C2=NN=C(O2)/C=C/C3=CC=C(C=C3)OC(F)F |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)C=CC3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10948851.png)
![3-Bromo-2-methyl-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10948861.png)
![Methyl 2-({[3-(difluoromethoxy)phenyl]carbonyl}amino)-5-methylthiophene-3-carboxylate](/img/structure/B10948864.png)
![11-(difluoromethyl)-13-(4-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10948870.png)
![2-[({3-[(2-Chlorophenoxy)methyl]phenyl}carbonyl)amino]-5-(propan-2-yl)thiophene-3-carboxamide](/img/structure/B10948873.png)
![3-[(2-chlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B10948875.png)
![N-[1-(1-Adamantyl)propyl]-1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10948878.png)


![1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(4-fluorophenyl)thiourea](/img/structure/B10948894.png)

![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}methanone](/img/structure/B10948904.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B10948910.png)
![2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10948922.png)
